3-Hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one 3-Hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
Brand Name: Vulcanchem
CAS No.: 369392-85-8
VCID: VC0364246
InChI: InChI=1S/C18H15NO3/c20-14(11-10-13-6-2-1-3-7-13)12-18(22)15-8-4-5-9-16(15)19-17(18)21/h1-11,22H,12H2,(H,19,21)/b11-10-
SMILES: C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3NC2=O)O
Molecular Formula: C18H15NO3
Molecular Weight: 293.3g/mol

3-Hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one

CAS No.: 369392-85-8

Main Products

VCID: VC0364246

Molecular Formula: C18H15NO3

Molecular Weight: 293.3g/mol

3-Hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one - 369392-85-8

CAS No. 369392-85-8
Product Name 3-Hydroxy-3-(2-oxo-4-phenyl-3-butenyl)-1,3-dihydro-2H-indol-2-one
Molecular Formula C18H15NO3
Molecular Weight 293.3g/mol
IUPAC Name 3-hydroxy-3-[(Z)-2-oxo-4-phenylbut-3-enyl]-1H-indol-2-one
Standard InChI InChI=1S/C18H15NO3/c20-14(11-10-13-6-2-1-3-7-13)12-18(22)15-8-4-5-9-16(15)19-17(18)21/h1-11,22H,12H2,(H,19,21)/b11-10-
Standard InChIKey MZINGTHCWKKIDW-KHPPLWFESA-N
Isomeric SMILES C1=CC=C(C=C1)/C=C\C(=O)CC2(C3=CC=CC=C3NC2=O)O
SMILES C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3NC2=O)O
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)CC2(C3=CC=CC=C3NC2=O)O
PubChem Compound 5730422
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator